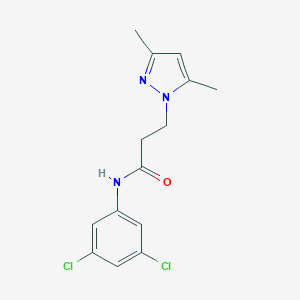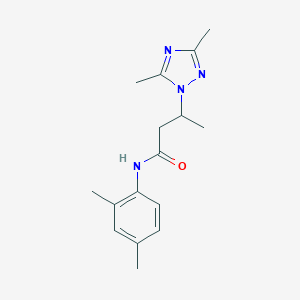
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide, also known as DMDB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMDB belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant. In
Mecanismo De Acción
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body, including in the brain and immune system. When 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide binds to these receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects include the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of mood and behavior.
Biochemical and Physiological Effects:
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide has been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in laboratory experiments. Additionally, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide has a high affinity for the CB1 and CB2 receptors, which makes it a potent and selective agonist of these receptors. However, one limitation of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Direcciones Futuras
There are many potential future directions for the scientific research of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide. One direction is to study its potential use in the treatment of pain and inflammation. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on the development of new synthetic cannabinoids that have improved safety and efficacy profiles compared to 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide.
Métodos De Síntesis
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide can be synthesized using a variety of methods, including the use of palladium-catalyzed Suzuki-Miyaura coupling reaction and the use of a Grignard reagent. The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 2,4-dimethylphenyl magnesium bromide, followed by the reaction with butanoyl chloride. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide has been the subject of numerous scientific studies due to its potential pharmacological properties. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are the same receptors that are targeted by naturally occurring cannabinoids found in the cannabis plant. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide has been studied for its potential use in the treatment of various medical conditions, including pain, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10-6-7-15(11(2)8-10)18-16(21)9-12(3)20-14(5)17-13(4)19-20/h6-8,12H,9H2,1-5H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHYGYRNUKVRNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)N2C(=NC(=N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



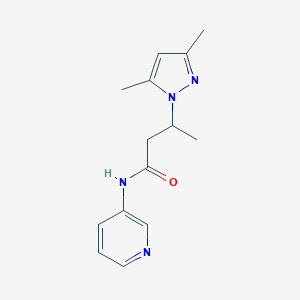
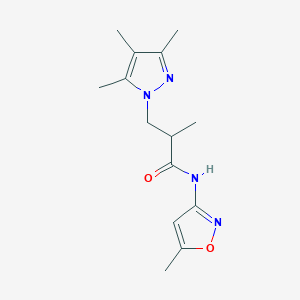
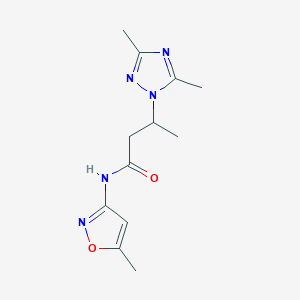

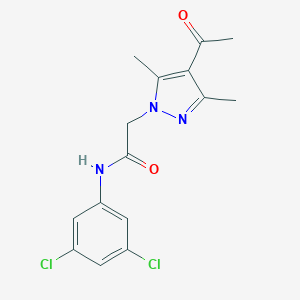
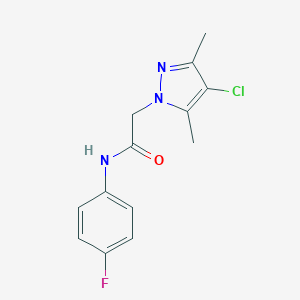

![1-{[4-(2-Thienylcarbonyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B497140.png)

![1-{[1,1'-Biphenyl]-4-yloxy}-3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B497144.png)

